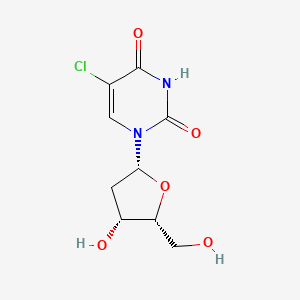![molecular formula C33H40O7 B1146233 (17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione CAS No. 151803-45-1](/img/structure/B1146233.png)
(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eupenifeldin is a cytotoxic bistropolone isolate derived from the fungus Eupenicillium brefeldianum . It is known for its unique pentacyclic structure and significant biological activities, including anticancer, antifungal, and antimalarial properties . The compound’s molecular formula is C33H40O7, and it has a molar mass of 548.676 g·mol−1 .
Preparation Methods
Eupenifeldin is typically isolated from cultures of Eupenicillium brefeldianum through extraction and crystallization processes . The synthetic routes for eupenifeldin involve complex biosynthetic pathways, including the use of novel enzymes and unusual enzymatic reactions . Industrial production methods focus on optimizing the fermentation conditions of Eupenicillium brefeldianum to maximize yield .
Chemical Reactions Analysis
Eupenifeldin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of eupenifeldin, which are studied for their enhanced biological activities .
Scientific Research Applications
Eupenifeldin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying bistropolone structures and their reactivity.
Medicine: The compound is being explored for its potential as an anticancer agent, particularly in ovarian cancer models.
Industry: Eupenifeldin is used in the development of local drug delivery systems for cancer treatment.
Mechanism of Action
Eupenifeldin exerts its effects through multiple mechanisms. It induces cytotoxicity in cancer cells by activating caspases and promoting autophagy . The compound also interacts with molecular targets involved in ferroptosis, although this pathway is not fully validated . The induction of autophagy contributes significantly to its cytotoxic mechanism .
Comparison with Similar Compounds
Eupenifeldin is compared with other similar compounds such as pycnidione and neosetophomone B . These compounds share structural similarities but differ in their biological activities and mechanisms of action. Eupenifeldin is unique due to its potent cytotoxic effects and its ability to induce autophagy . Other similar compounds include xenovulene B and 4-hydroxyxenovulene B, which also exhibit bioactive properties .
Properties
CAS No. |
151803-45-1 |
|---|---|
Molecular Formula |
C33H40O7 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(1S,3S,4S,14R,17E,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione |
InChI |
InChI=1S/C33H40O7/c1-18-10-24(34)26(36)15-28-22(18)12-20-14-30(38)33(6)21(17-31(3,4)8-7-9-32(20,5)39-28)13-23-19(2)11-25(35)27(37)16-29(23)40-33/h7-8,10-11,15-16,20-21,30,38H,9,12-14,17H2,1-6H3,(H,34,36)(H,35,37)/b8-7+/t20-,21-,30-,32-,33-/m0/s1 |
InChI Key |
BWTQHPFSWXJOGP-YLLNCWMYSA-N |
SMILES |
CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Isomeric SMILES |
CC1=C2C[C@H]3C[C@@H]([C@@]4([C@@H](CC5=C(C=C(C(=O)C=C5O4)O)C)CC(/C=C/C[C@@]3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Canonical SMILES |
CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |
Synonyms |
EUPENIFELDIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


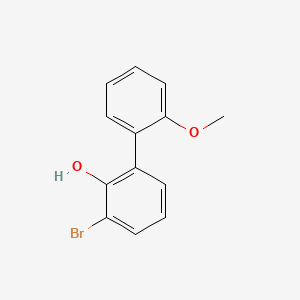
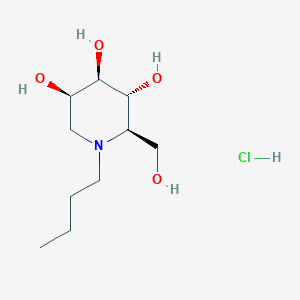


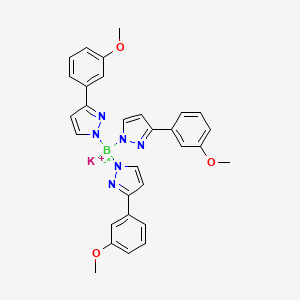
![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
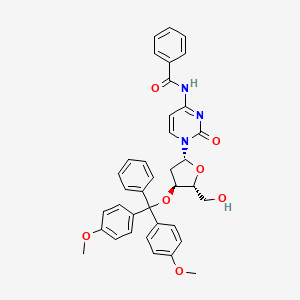
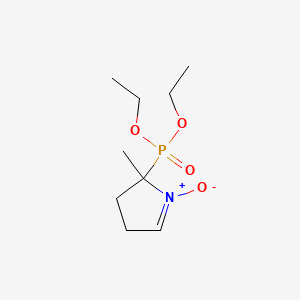
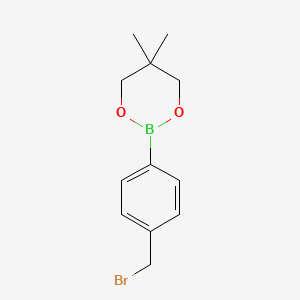
![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)
